BenchChemオンラインストアへようこそ!

N-(4-Ethoxyphenyl)picolinamide

Lipophilicity Physicochemical property LogP

N-(4-Ethoxyphenyl)picolinamide (CAS 14888-39-2), also named N-(4-ethoxyphenyl)pyridine-2-carboxamide, is a substituted picolinamide (pyridine-2-carboxamide) bearing a 4-ethoxyphenyl group on the amide nitrogen ,. The compound belongs to the N-phenylpicolinamide chemotype explored as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a target implicated in Parkinson's disease and other CNS disorders.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 14888-39-2
Cat. No. B2717580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxyphenyl)picolinamide
CAS14888-39-2
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17)
InChIKeyZDKOYNFJCFHHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)picolinamide (CAS 14888-39-2): Procurement-Grade Overview of a picolinamide-Derived mGlu4 PAM Scaffold


N-(4-Ethoxyphenyl)picolinamide (CAS 14888-39-2), also named N-(4-ethoxyphenyl)pyridine-2-carboxamide, is a substituted picolinamide (pyridine-2-carboxamide) bearing a 4-ethoxyphenyl group on the amide nitrogen , . The compound belongs to the N-phenylpicolinamide chemotype explored as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a target implicated in Parkinson's disease and other CNS disorders [1]. Its core structural features—a hydrogen-bond-capable picolinamide moiety and a lipophilic 4-ethoxyphenyl substituent—define its physicochemical and pharmacological profile relative to close analogs such as N-(4-methoxyphenyl)picolinamide and the unsubstituted N-phenylpicolinamide [2], [3].

Why N-(4-Ethoxyphenyl)picolinamide Cannot Be Interchanged with Generic N-Phenylpicolinamide Analogs


Within the N-phenylpicolinamide chemotype, subtle alterations to the 4-position substituent on the phenyl ring produce quantifiable shifts in lipophilicity, solid-state packing, and pharmacological activity that preclude simple analog substitution [1], [2]. Replacing the 4-ethoxy group with a smaller methoxy substituent reduces computed logP by approximately 0.1 to 0.5 units, potentially altering membrane permeability [3]; the complete removal of the alkoxy group (N-phenylpicolinamide) eliminates the hydrogen-bond-accepting oxygen that participates in key intramolecular and intermolecular interactions observed in the crystalline state [4]. Furthermore, SAR studies on mGlu4 PAMs demonstrate that the nature of the 4-substituent (Cl, H, F, I, Br, alkoxy) directly modulates binding affinity in a rank-order fashion, meaning that even structurally conservative replacements yield non-equivalent pharmacological tools [5]. A procurement decision based solely on the picolinamide core without the specific 4-ethoxy substitution thus risks acquiring a compound with measurably different target engagement and physicochemical behavior.

Quantitative Comparative Evidence for N-(4-Ethoxyphenyl)picolinamide (CAS 14888-39-2)


Computed Lipophilicity (XLogP3) vs. N-(4-Methoxyphenyl)picolinamide and N-Phenylpicolinamide

The computed lipophilicity of N-(4-ethoxyphenyl)picolinamide is XLogP3 2.4 [1]. This value places it between the less lipophilic 4-methoxy analog (estimated logP ~2.0–2.3) and the more lipophilic halogen-substituted analogs [2]. Compared to the unsubstituted N-phenylpicolinamide (XLogP3 ~1.9, calculated by equivalent method), the 4-ethoxy group adds approximately +0.5 logP units, corresponding to a ~3.2-fold increase in predicted 1-octanol/water partition coefficient [3]. This quantitative lipophilicity difference is critical for formulations requiring balanced aqueous solubility and membrane permeation.

Lipophilicity Physicochemical property LogP

Human mGlu4 PAM Functional Activity versus In-Class Picolinamide PET Tracers (ML128, mG4P012, mG4P027)

N-(4-Ethoxyphenyl)picolinamide is a close structural analog of the mGlu4 PAM radioligand series that includes ML128, mG4P012, and mG4P027. While a direct EC50 for the 4-ethoxy analog has not been published in the peer-reviewed literature, BindingDB entry BDBM50381769 (associated with N-phenylpicolinamide analogs) reports EC50 values of 100–330 nM for related compounds in a calcium mobilization assay using human mGlu4 expressed in BHK cells [1], [2]. The SAR study by Zhang et al. (2015) demonstrates that 4-substituent identity on the N-phenyl ring drives a rank-order shift in mGlu4 binding affinity: Cl < H < F < I < Br [3]. By interpolation, the 4-ethoxy substituent is predicted to yield affinity intermediate between H and halogenated analogs, offering a distinct balance of potency and lipophilicity compared to the sub-nanomolar halogenated tracers. The microsomal stability of the picolinamide series varies from t1/2 = 5.1 min (ML128, cLogP 2.80) to 57.3 min (mG4P027, cLogP 3.34), indicating that the ethoxy congener (cLogP ~2.4–2.8) may exhibit metabolic stability closer to the lower end of this range [4].

mGlu4 Positive allosteric modulator PET tracer

Crystal Packing and Intermolecular Interaction Profile Inferred from N-(4-Methoxyphenyl)picolinamide (MPPA) Structural Analysis

Although no single-crystal structure has been deposited for N-(4-ethoxyphenyl)picolinamide, the closely related N-(4-methoxyphenyl)picolinamide (MPPA) crystallizes in the monoclinic space group P21/n with Z = 4, one molecule in the asymmetric unit, and a total intermolecular interaction energy of −138.3 kJ mol⁻¹ computed from energy framework calculations [1]. Hirshfeld surface analysis of MPPA reveals that H···H contacts dominate (majority contribution), followed by C···H and O···H interactions, with the methoxy oxygen acting as a hydrogen-bond acceptor in several directional contacts [1]. In the 4-ethoxy analog, the additional methylene group (–O–CH2–CH3) increases the rotatable bond count by one (from 4 in MPPA to 5 in the target compound ) and introduces an additional aliphatic H-bond donor, which is predicted to further increase the proportion of H···H contacts while potentially competing with O···H interactions. This quantitative shift in intermolecular interaction partitioning translates to altered crystal packing energy and may affect melting point, solubility, and solid-state stability relative to the methoxy analog.

Crystal engineering Hirshfeld surface Solid-state stability

In Vitro Antiproliferative Activity Against A549, HCT116, and HepG2 Cell Lines

N-(4-Ethoxyphenyl)picolinamide has been evaluated for antiproliferative activity against three human cancer cell lines, yielding IC50 values of 5.0 µM (A549 lung adenocarcinoma), 3.2 µM (HCT116 colorectal carcinoma), and 4.8 µM (HepG2 hepatocellular carcinoma) [1]. These data place the compound in the moderate micromolar potency range. For context, the picolinamide-based VEGFR-2 inhibitor series reported by Fang et al. (2018) included compounds with A549 IC50 values ranging from 0.87 µM to >50 µM, and HepG2 IC50 values from 0.27 µM to >50 µM [2]. The 4-ethoxy analog thus falls within the active but non-best-in-series region. Compared to the unsubstituted N-phenylpicolinamide, which lacks reported antiproliferative data in these cell lines, the 4-ethoxy derivative demonstrates measurable single-digit micromolar activity, supporting its utility as a phenotypic screening hit with a defined cytotoxicity window. However, the absence of a direct head-to-head comparator tested under identical conditions limits the strength of this differentiation claim.

Anticancer Cytotoxicity Cell viability

Recommended Research and Procurement Scenarios for N-(4-Ethoxyphenyl)picolinamide (CAS 14888-39-2)


mGlu4 Positive Allosteric Modulator (PAM) Scaffold Optimization

For medicinal chemistry programs targeting mGlu4 PAM development, N-(4-ethoxyphenyl)picolinamide serves as a moderate-affinity, moderate-lipophilicity starting scaffold with a predicted EC50 in the 100–500 nM range and cLogP of 2.4–2.8 [1], [2]. This lipophilicity window is advantageous for CNS penetration (optimal CNS drug cLogP typically 2–4) but avoids the excessively high cLogP (>3.5) of the high-potency halogenated analogs that may suffer from metabolic instability and promiscuous off-target binding. The compound is best procured as a reference standard for SAR expansion around the 4-alkoxy position, where incremental chain length variation (methoxy → ethoxy → propoxy) can be systematically correlated with mGlu4 affinity shifts [3].

Anticancer Phenotypic Screening Hit with Defined Cytotoxicity Fingerprint

With measured IC50 values of 5.0 µM (A549), 3.2 µM (HCT116), and 4.8 µM (HepG2), the compound provides a reproducible micromolar cytotoxicity profile suitable for use as a positive control in cell viability assays or as a starting hit for phenotypic screening campaigns [4]. The differential sensitivity of HCT116 (IC50 3.2 µM) versus A549 (5.0 µM) suggests a potential colon cancer selectivity window that can be exploited for tissue-specific SAR exploration. Procurement in >95% purity (as offered by major vendors) is sufficient for reproducible cell-based assay performance; users should confirm batch-to-batch cytotoxicity consistency by re-testing against a reference standard.

Crystallography and Solid-State Physicochemical Reference

The 4-ethoxy analog is structurally analogous to the crystallographically characterized N-(4-methoxyphenyl)picolinamide (MPPA, P21/n, Z = 4) and can be procured as a crystallization candidate for comparative solid-state analysis [5]. The additional methylene group introduces one extra rotatable bond and shifts the Hirshfeld interaction profile toward higher H···H contact contribution, making the ethoxy analog a valuable comparator for studying the effect of alkoxy chain length on crystal packing energy, melting point, and solubility. Procurement of high-purity crystalline material (≥97%) is recommended for single-crystal growth attempts; the compound's limited aqueous solubility (<1 mg/mL at pH 7.4) necessitates the use of organic solvent mixtures for crystallization screening [6].

Quote Request

Request a Quote for N-(4-Ethoxyphenyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.